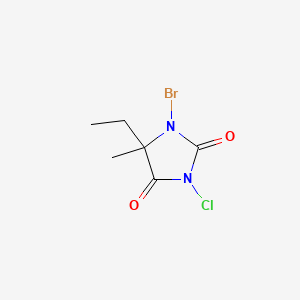

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

Übersicht

Beschreibung

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a chemical compound with the molecular formula C6H8BrClN2O2 and a molecular weight of 255.5 g/mol . It is a member of the hydantoin family, which are heterocyclic organic compounds. This compound is known for its applications in various fields, including sterilization and algicidal activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin can be synthesized through the halogenation of 5-ethyl-5-methylhydantoinThe reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the selective halogenation of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under mild conditions, often in aqueous or organic solvents.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, depending on the desired oxidation or reduction.

Major Products Formed:

Substitution Reactions: Products include various substituted hydantoins, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific redox conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

Disinfectant Applications

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is primarily utilized as a disinfectant due to its ability to release both bromine and chlorine when dissolved in water. This property makes it effective against a wide range of pathogens, including bacteria and viruses.

Agricultural Uses

In agriculture, this compound is employed as a fungicide and bactericide. It helps in controlling fungal diseases in crops and is used in post-harvest treatments to reduce microbial contamination.

Case Study: Poultry Processing

A significant application of this compound is in poultry processing. Studies have shown that using this compound in chiller water can effectively reduce bacterial contamination on poultry carcasses. For instance:

- Study : The effectiveness of various concentrations (up to 100 ppm) was evaluated on E. coli and Salmonella.

- Findings : A dose-dependent reduction in bacterial counts was observed, demonstrating its efficacy as a sanitizer in food processing environments .

Water Treatment Applications

The compound is also utilized in water treatment processes, particularly for recreational water sanitation and drinking water purification. Its ability to release halogens makes it suitable for maintaining safe water quality in pools and spas.

Regulatory Considerations

The use of this compound is regulated by environmental agencies due to its potential toxicity. The Environmental Protection Agency (EPA) monitors its application levels to mitigate risks associated with exposure .

Safety and Toxicity

While effective as a biocide, this compound is classified as moderately toxic by ingestion and skin contact. It can induce irritant or allergic reactions upon exposure, necessitating proper handling procedures during its application .

Wirkmechanismus

The mechanism of action of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin involves the release of active halogen species, such as hypobromous acid and hypochlorous acid, upon contact with water. These species are potent oxidizing agents that disrupt microbial cell membranes and proteins, leading to cell death . The compound targets various molecular pathways involved in microbial metabolism and replication .

Vergleich Mit ähnlichen Verbindungen

- 1,3-Dibromo-5,5-dimethylhydantoin

- 1,3-Dichloro-5,5-dimethylhydantoin

- 1-Bromo-3-chloro-5,5-dimethylhydantoin

Comparison: 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balanced reactivity profile, making it suitable for a wide range of applications. Its dual halogenation (bromine and chlorine) provides enhanced antimicrobial efficacy compared to compounds with single halogenation .

Biologische Aktivität

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) is a halogenated hydantoin compound known for its antimicrobial properties, particularly in water treatment and food processing applications. This article explores its biological activity, mechanisms, and relevant case studies.

BCEMH is characterized by its molecular formula and a molecular weight of approximately 241.47 g/mol. The compound is part of a larger class of halohydantoins that are utilized for their biocidal properties.

The biological activity of BCEMH primarily derives from its ability to release hypobromous acid (HOBr) when dissolved in water. This reaction occurs as follows:

Hypobromous acid is a potent biocide that disrupts microbial cell walls and interferes with cellular metabolism, leading to cell death. However, the effectiveness of BCEMH can be limited by the accumulation of byproducts such as 5,5-dimethylhydantoin (DMH) and 5-ethyl-5-methylhydantoin (EMH), which can inhibit the biocidal action of hypobromous acid through equilibria reactions:

Antimicrobial Efficacy

BCEMH exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that it effectively reduces microbial load in poultry processing environments. For instance, in a controlled study, BCEMH was used in chiller water at concentrations not exceeding 100 ppm to achieve substantial reductions in bacterial counts, specifically targeting pathogens like E. coli and Salmonella.

| Concentration (ppm) | Reduction in Bacterial Count (log CFU/mL) |

|---|---|

| 0 | 0 |

| 34 | 1.1 |

| 56 | 1.9 |

| 78 | 2.8 |

This data indicates a dose-dependent relationship between BCEMH concentration and microbial reduction efficacy .

Environmental Impact

The environmental fate of BCEMH involves its degradation into less harmful substances, including DMH and EMH. However, high concentrations of these byproducts can lead to ecological risks by inhibiting the biocidal activity of the active bromine species. Regulatory assessments have highlighted the need for careful monitoring of these byproducts in treated waters .

Case Studies

- Poultry Processing : A study evaluated the use of BCEMH in poultry processing water systems. The application resulted in effective disinfection without significant residual toxicity when used at recommended levels .

- Water Treatment : In recirculating water systems, BCEMH demonstrated effective microbial control, although its low dissolution rate necessitated larger feeder systems to maintain adequate biocidal concentrations .

- Food Safety : Research on the use of BCEMH for disinfecting carcasses showed promising results in reducing pathogen loads significantly during processing stages, thereby enhancing food safety standards .

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2O2/c1-3-6(2)4(11)9(8)5(12)10(6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCABRBCUQVNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335887 | |

| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89415-46-3, 91112-66-2 | |

| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089415463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, bromochloro-5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-CHLORO-5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VZ70V491J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.